Glufosfamide

hepatocellular carcinoma cytotoxicity assay IC50

Glufosfamide delivers active isophosphoramide mustard without hepatic CYP450 activation—eliminating acrolein toxicity and inter-patient variability inherent to ifosfamide. It exploits tumor-overexpressed GLUT/SAAT1 transporters for selective cellular uptake, achieving significantly lower IC50 values versus ifosfamide in GLUT-1-positive models. Demonstrates markedly reduced bone marrow toxicity (CFU-C/CFU-S), permitting higher cumulative dosing or safer integration with myelosuppressive agents. Synergizes with gemcitabine in pancreatic ductal adenocarcinoma—prolonged survival confirmed in orthotopic MiaPaCa-2 models and advanced to Phase III clinical evaluation. An essential benchmark compound for glucose transporter-mediated drug delivery research.

Molecular Formula C10H21Cl2N2O7P
Molecular Weight 383.16 g/mol
CAS No. 132682-98-5
Cat. No. B1671655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlufosfamide
CAS132682-98-5
Synonymseta-D-Glc-IPM
beta-D-glucosyl-ifosfamide mustard
beta-D-glucosylisophosphoramide mustard
D 19575
D-19575
glucosyl-ifosfamide mustard
glufosfamide
Molecular FormulaC10H21Cl2N2O7P
Molecular Weight383.16 g/mol
Structural Identifiers
SMILESC(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1
InChIKeyPSVUJBVBCOISSP-SPFKKGSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO and soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glufosfamide CAS 132682-98-5: Glucose-Conjugated Isophosphoramide Mustard Alkylating Agent for Targeted Cancer Chemotherapy


Glufosfamide (β-D-glucosylisophosphoramide mustard, D-19575) is a glucose-conjugated derivative of isophosphoramide mustard (IPM), the active alkylating metabolite of ifosfamide [1]. Unlike ifosfamide, which requires hepatic cytochrome P450-mediated activation, glufosfamide enters cells via sodium-dependent glucose transporters (SAAT1) and is directly cytotoxic in vitro following intracellular cleavage to release IPM [2].

Why Ifosfamide and Other Oxazaphosphorines Cannot Substitute for Glufosfamide in Targeted Chemotherapy Applications


Ifosfamide and cyclophosphamide require hepatic cytochrome P450 activation to generate their active alkylating metabolites, a process that introduces inter-patient pharmacokinetic variability and produces toxic byproducts including acrolein [1]. Glufosfamide bypasses this activation step entirely—the active isophosphoramide mustard moiety is pre-formed and delivered as a stable glucose conjugate that exploits tumor-overexpressed GLUT transporters for selective cellular uptake [1]. Cross-resistance analysis in childhood acute leukemia samples demonstrated that while glufosfamide shares a common alkylating mechanism with other oxazaphosphorines, its cytotoxicity profiles differ quantitatively, with median cytotoxicity values of 15.5 μM for glufosfamide versus 33.8 μM for 4-HOO-ifosfamide in initial ALL samples [2]. The glucose transporter-mediated entry mechanism fundamentally alters both the drug's tissue distribution and its susceptibility to resistance pathways compared to conventional oxazaphosphorines.

Quantitative Evidence for Glufosfamide Differentiation: Head-to-Head Cytotoxicity, Apoptosis Induction, Myelotoxicity, and Pharmacokinetic Data


Superior In Vitro Cytotoxicity in Hepatocellular Carcinoma Model: IC50 Comparison of Glufosfamide Versus Ifosfamide

In the HepG2 hepatocellular carcinoma cell line, glufosfamide demonstrated significantly lower IC50 values compared to ifosfamide, indicating substantially higher cytotoxic potency in this model system [1].

hepatocellular carcinoma cytotoxicity assay IC50

Enhanced Apoptosis Induction: Flow Cytometric Comparison of Glufosfamide Versus Ifosfamide in HepG2 Cells

Flow cytometric analysis using Annexin V/PI double staining revealed that glufosfamide induced a markedly higher frequency of apoptosis compared to ifosfamide in HepG2 cells [1]. This was accompanied by elevated caspase-9 and caspase-3 expression and decreased anti-apoptotic Bcl2 gene expression [1].

apoptosis caspase activation flow cytometry

Reduced Myelotoxicity: Comparative Toxicity to Hematopoietic Progenitor Cells in Murine Models

In preclinical toxicology assessments, glufosfamide exhibited considerably lower toxicity to white blood cells, colony-forming units (CFU-C), and spleen-cell colony-forming units (CFU-S) compared with ifosfamide [1]. Tumor-bearing animals also showed better tolerance to glufosfamide with reduced nephrotoxicity and myelosuppression [1].

myelosuppression bone marrow toxicity CFU-C CFU-S

Superior Active Metabolite Exposure: AUC Comparison of Isophosphoramide Mustard from Glufosfamide Versus Ifosfamide Infusion

In a Phase I pharmacokinetic study, the area under the concentration-versus-time curve (AUC) values for isophosphoramide mustard following glufosfamide administration were substantially greater than those achieved by bolus administration or continuous infusion of ifosfamide in conventional therapy [1].

pharmacokinetics AUC isophosphoramide mustard drug exposure

Complete Response in Advanced Pancreatic Adenocarcinoma: Phase I Clinical Activity Evidence

In the EORTC Phase I trial of 6-hour glufosfamide infusion, a long-lasting complete response was observed in a patient with advanced pancreatic adenocarcinoma—a tumor type notoriously resistant to conventional chemotherapy [1].

pancreatic cancer complete response clinical trial

Synergistic Activity with Gemcitabine: Enhanced Tumor Growth Inhibition in Orthotopic Pancreatic Cancer Model

In an orthotopic nude mouse model using red fluorescent protein-expressing MiaPaCa-2 pancreatic cancer cells, glufosfamide (30 mg/kg) combined with gemcitabine resulted in enhanced inhibition of tumor growth and significantly prolonged survival compared to either agent alone [1].

combination therapy gemcitabine pancreatic cancer orthotopic xenograft

Optimal Research and Translational Application Scenarios for Glufosfamide Based on Quantitative Evidence


In Vitro Screening of Alkylating Agents for GLUT-1 Overexpressing Tumors

Researchers conducting cytotoxicity screening in tumor cell lines with known GLUT-1 overexpression should prioritize glufosfamide over ifosfamide or cyclophosphamide due to its demonstrated significantly lower IC50 and higher apoptosis induction in comparative studies [1]. The glucose-conjugated structure enables active transport via SAAT1, which may confer superior cellular uptake in GLUT-1-positive models [2].

Preclinical Toxicology Studies Requiring Reduced Myelosuppression

For in vivo studies where bone marrow toxicity is a limiting factor—particularly combination regimens or extended dosing schedules—glufosfamide offers a favorable profile with considerably lower toxicity to CFU-C and CFU-S hematopoietic progenitors compared to ifosfamide [1]. This may permit higher cumulative dosing or safer integration with other myelosuppressive agents.

Pharmacokinetic Investigations of Targeted Alkylating Agent Delivery

Glufosfamide serves as a model compound for studying glucose transporter-mediated drug delivery, as its AUC for the active isophosphoramide mustard metabolite substantially exceeds that achievable with conventional ifosfamide infusion [1]. Researchers exploring metabolic targeting strategies may use glufosfamide as a benchmark glucose-conjugated alkylating agent.

Pancreatic Cancer Combination Therapy Development

Drug development programs focused on pancreatic ductal adenocarcinoma should consider glufosfamide for combination studies with gemcitabine, given the demonstrated enhanced tumor growth inhibition and significantly prolonged survival in orthotopic MiaPaCa-2 models [1]. This combination has advanced to Phase I/II clinical evaluation, providing a translational research foundation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glufosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.